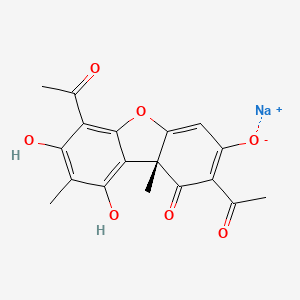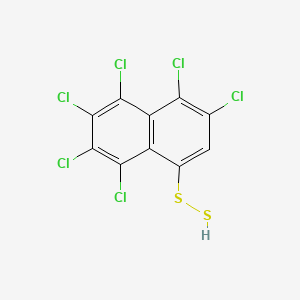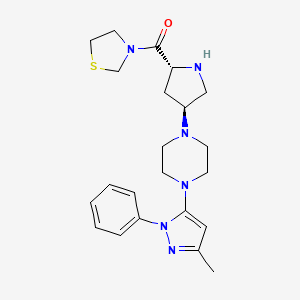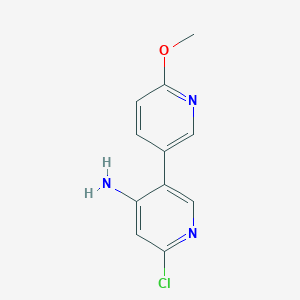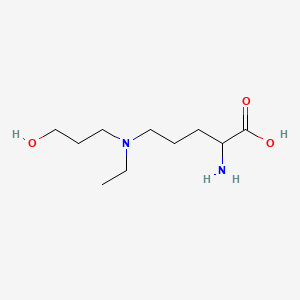
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid is a synthetic organic compound with the molecular formula C10H22N2O3 and a molecular weight of 218.3 g/mol This compound is characterized by the presence of an amino group, a hydroxypropyl group, and an ethyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-aminopentanoic acid and 3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or water) and a catalyst (e.g., a base like sodium hydroxide).
Reaction Steps: The 5-aminopentanoic acid is first reacted with 3-hydroxypropylamine to form an intermediate. This intermediate is then further reacted with ethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 2-Amino-5-(ethyl(3-oxopropyl)amino)pentanoic Acid, while reduction of the amino groups may produce 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentane.
Aplicaciones Científicas De Investigación
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopentanoic Acid: A simpler analog with a similar backbone but lacking the ethyl and hydroxypropyl groups.
2-Amino-3-methyl-pentanoic Acid: Another analog with a different substitution pattern on the pentanoic acid backbone.
2-Amino-2-ethyl-pentanoic Acid: A compound with an ethyl group at a different position on the pentanoic acid backbone.
Uniqueness
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid is unique due to the presence of both an ethyl and a hydroxypropyl group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets and enable the compound to participate in a wider range of chemical reactions compared to its simpler analogs.
Propiedades
Fórmula molecular |
C10H22N2O3 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-amino-5-[ethyl(3-hydroxypropyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H22N2O3/c1-2-12(7-4-8-13)6-3-5-9(11)10(14)15/h9,13H,2-8,11H2,1H3,(H,14,15) |
Clave InChI |
IQKRCKIFRUCPEA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C(=O)O)N)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


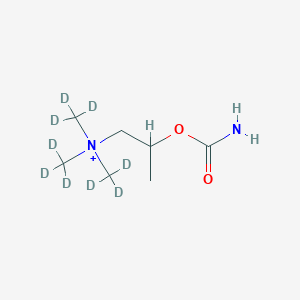
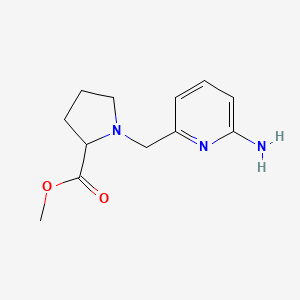

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
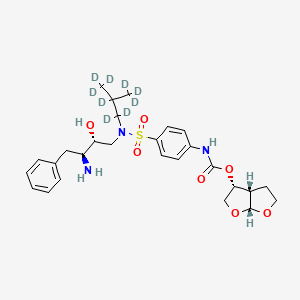
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

